3-(3-Oxomorpholino)benzoic acid
Description
Context and Research Significance of the Compound and Related Benzoic Acid Derivatives
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry and drug discovery. The simple aromatic carboxylic acid structure of benzoic acid serves as a versatile template for the synthesis of a wide array of therapeutic agents. preprints.orgresearchgate.net The presence of the carboxylic acid group allows for modifications to modulate physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.
Derivatives of benzoic acid have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. preprints.org For instance, well-known drugs like aspirin (B1665792) and diuretics such as furosemide (B1674285) contain a benzoic acid moiety, highlighting the therapeutic importance of this structural class. preprints.org The research significance of benzoic acid derivatives lies in their ability to interact with various biological targets through hydrogen bonding, and electrostatic interactions, making them valuable pharmacophores in the design of new drugs.
Morpholino and Benzoic Acid Scaffolds in Medicinal Chemistry
The combination of a morpholine (B109124) ring and a benzoic acid scaffold in one molecule, as seen in 3-(3-Oxomorpholino)benzoic acid, suggests a compound designed to leverage the advantageous properties of both.
Morpholino Scaffold: The morpholine ring is considered a "privileged" structure in medicinal chemistry. nih.gov Its inclusion in a molecule can confer favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile. nih.govnih.gov The morpholine moiety is a common feature in many approved drugs and is often incorporated to introduce a basic nitrogen atom, which can be crucial for receptor binding, while the oxygen atom can act as a hydrogen bond acceptor. nih.gov The flexible, chair-like conformation of the morpholine ring also allows it to act as a versatile linker or scaffold to orient other functional groups for optimal interaction with biological targets. nih.gov
Benzoic Acid Scaffold: As previously mentioned, the benzoic acid scaffold is a key building block in the development of pharmaceuticals. mdpi.com Its aromatic ring can engage in various non-covalent interactions, while the carboxyl group can be pivotal for binding to active sites of enzymes or receptors. The substitution pattern on the benzoic acid ring is a critical determinant of a compound's biological activity, allowing for fine-tuning of its pharmacological effects.
The hypothetical combination of these two scaffolds in "this compound" would be of interest to medicinal chemists for its potential to create molecules with desirable drug-like properties. The morpholine part could enhance solubility and metabolic properties, while the benzoic acid moiety could provide the primary binding interactions with a biological target.
Due to the limited specific research on this compound, detailed research findings and data tables for this particular compound cannot be provided. The information presented is based on the well-established roles of its constituent morpholine and benzoic acid fragments in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-oxomorpholin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-7-16-5-4-12(10)9-3-1-2-8(6-9)11(14)15/h1-3,6H,4-5,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPABEQYFZUAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856100 | |
| Record name | 3-(3-Oxomorpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-14-5 | |
| Record name | 3-(3-Oxomorpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-oxomorpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Strategies for the Chemical Synthesis of 3-(3-Oxomorpholino)benzoic Acid
The synthesis of this compound is best conceived as a multi-step process, beginning with readily available precursors and culminating in the formation of the target molecule. The primary challenge lies in the efficient construction of the N-aryl-3-oxomorpholine ring system.
The synthesis of N-aryl lactams often involves the initial preparation of a suitable aniline (B41778) precursor followed by acylation and cyclization. A plausible and efficient pathway for this compound leverages strategies developed for the industrial synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug Rivaroxaban. google.comjustia.com This approach involves forming the heterocyclic ring from an acyclic precursor.
A proposed multi-step synthesis is outlined below:
| Step | Reaction | Starting Material | Reagent(s) | Product | Purpose |
| 1 | Esterification | 3-Aminobenzoic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Methyl 3-aminobenzoate | Protection of the carboxylic acid to prevent side reactions. |
| 2 | N-Acylation | Methyl 3-aminobenzoate | 2-(2-Chloroethoxy)acetyl chloride, Base (e.g., Triethylamine) | Methyl 3-((2-(2-chloroethoxy)acetyl)amino)benzoate | Introduction of the acyclic side chain required for ring formation. google.com |
| 3 | Intramolecular Cyclization | Methyl 3-((2-(2-chloroethoxy)acetyl)amino)benzoate | Base (e.g., K₂CO₃) in a suitable solvent (e.g., Acetonitrile) | Methyl 3-(3-oxomorpholino)benzoate | Formation of the 3-oxomorpholine ring via intramolecular Williamson ether synthesis. google.com |
| 4 | Hydrolysis | Methyl 3-(3-oxomorpholino)benzoate | Aqueous base (e.g., NaOH) followed by acid workup | This compound | Deprotection of the carboxylic acid to yield the final product. |
This sequence represents a logical and robust pathway, with each step being a standard and high-yielding organic transformation.
The cornerstone of the synthesis is the formation of the 3-oxomorpholine ring attached to the benzoic acid scaffold. Two key reactions define this pathway:
N-Acylation: The reaction of an aniline derivative, in this case, methyl 3-aminobenzoate, with an acyl chloride like 2-(2-chloroethoxy)acetyl chloride is a fundamental amide bond formation. researchgate.net This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The chloroacetyl chloride moiety itself is a versatile reagent in organic synthesis for building more complex structures. researchgate.netresearchgate.nettandfonline.com
Intramolecular Cyclization: The formation of the heterocyclic ring from the N-acylated intermediate is an intramolecular nucleophilic substitution. The phenoxide or, more commonly, the amide nitrogen under basic conditions, attacks the terminal carbon bearing the chlorine atom, displacing it to form the six-membered ring. This type of cyclization to form lactams is a well-established method. google.commdpi.com The process is effectively an intramolecular Williamson ether synthesis to form the ether linkage within the lactam ring.
An alternative, though often less efficient, approach involves the direct coupling of a pre-formed morpholin-3-one (B89469) with a functionalized benzene (B151609) ring, such as 3-halobenzoic acid, via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. google.com
Synthesis of Structurally Related Derivatives and Analogs
The core structure of this compound serves as a scaffold that can be modified at two primary locations: the benzoic acid ring and the oxomorpholine ring. Furthermore, the entire molecule can be conjugated to other chemical entities.
The aromatic ring and the carboxylic acid group present numerous opportunities for modification.
Ring Substitution: Additional functional groups (e.g., halogens, nitro, alkyl, methoxy (B1213986) groups) can be introduced by starting with an appropriately substituted 3-aminobenzoic acid precursor. For example, starting with 2-amino-5-chlorobenzoic acid would yield a chlorinated analog.
Carboxylic Acid Derivatization: The carboxylic acid group is readily converted into other functional groups.
Esters: Reaction with various alcohols under acidic conditions (Fischer esterification) or via the acid chloride can produce a range of esters.
Amides: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with primary or secondary amines yields corresponding amides. This is a common strategy in medicinal chemistry to modulate a molecule's properties.
The this compound framework can be incorporated into larger, more complex molecules, creating hybrid compounds or conjugates with unique properties.
Hybrid Compounds: A prominent example from a related field is the drug Rivaroxaban, which features a 4-(3-oxomorpholino)phenyl group. In this molecule, the N-phenyl-oxomorpholine core is linked via its phenyl ring to a substituted oxazolidinone ring, which in turn is connected to a thiophene-carboxamide moiety. justia.com This illustrates how the N-aryl-oxomorpholine unit can serve as a central building block in the construction of complex, multi-domain molecules.
Conjugates: The carboxylic acid function provides a convenient handle for conjugation to other molecules, including polymers or biomolecules. For instance, benzoic acid derivatives have been successfully grafted onto biopolymers like chitosan (B1678972) to create materials with specific properties, such as antioxidant activity.
The following table summarizes potential modifications:
| Modification Type | Locus of Modification | Example of Transformation | Potential Starting Material / Reagent |
| Ring Substitution | Benzoic Acid Ring | Chlorination | 2-Amino-5-chlorobenzoic acid |
| Functional Group Derivatization | Carboxylic Acid | Amide Formation | Thionyl chloride, then a primary/secondary amine |
| Ring Modification | Oxomorpholine Ring | C-5 Methylation (Hypothetical) | A C-5 methylated version of 2-(2-chloroethoxy)acetyl chloride |
| Hybrid Compound Formation | Entire Scaffold | Linkage to another heterocycle | Coupling reactions (e.g., amide bond formation) using the carboxylic acid group |
| Conjugation | Carboxylic Acid | Attachment to a polymer | Activation of the carboxylic acid and reaction with a functionalized polymer (e.g., amino-functionalized chitosan) |
Analysis of "this compound" Reveals Scant Scientific Data
A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific information regarding the chemical compound This compound . In-depth searches for its synthetic methodologies, chemoinformatics, and reaction pathway analysis have yielded no direct results, precluding the generation of a detailed scientific article as requested.
While the compound is listed in some chemical supplier databases and appears as a substructure in more complex molecules, such as impurities of the anticoagulant drug Rivaroxaban, dedicated research on its synthesis and chemical properties is not publicly available. The absence of primary literature, including peer-reviewed articles and patents focusing on this specific molecule, makes it impossible to provide a scientifically accurate and thorough analysis as outlined.
The requested article structure, which includes detailed sections on synthetic methodologies and chemoinformatics, requires a foundation of published research data. Without this foundational information, any attempt to generate the content would be speculative and would not meet the standards of scientific accuracy.
Therefore, due to the lack of specific scientific data for "this compound" in the public domain, the creation of the requested article cannot be fulfilled at this time. Further research and publication by the scientific community would be required to enable a comprehensive discussion of this particular compound.
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methods for Structure Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy details the connectivity of atoms, while mass spectrometry provides information on the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 3-(3-Oxomorpholino)benzoic acid, both ¹H NMR and ¹³C NMR spectra would provide key information.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the morpholinone ring. The protons on the benzene (B151609) ring (H-2, H-4, H-5, H-6) would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the meta-substitution pattern, complex splitting (doublets, triplets, or multiplets) would be observed. The four protons of the morpholinone ring would likely appear as two distinct multiplets in the range of 3.5 to 4.5 ppm, corresponding to the -N-CH₂- and -O-CH₂- groups. The acidic proton of the carboxylic acid (-COOH) would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its presence could be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show 11 distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing around 165-175 ppm. The carbonyl carbon of the amide within the oxomorpholino ring would resonate at a similar downfield region, likely around 160-170 ppm. The six carbons of the benzene ring would appear in the 110-140 ppm range. The two methylene (B1212753) carbons (-CH₂-) of the morpholinone ring would be found further upfield, typically between 40 and 70 ppm.
Predicted NMR Data for this compound
| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) | ||
|---|---|---|---|
| ~10.0 - 13.0 (broad s, 1H) | -COOH | ~165 - 175 | -COOH |
| ~7.5 - 8.5 (m, 4H) | Ar-H | ~160 - 170 | -C(O)N- (Amide) |
| ~3.5 - 4.5 (m, 4H) | -CH₂- (Morpholinone ring) | ~110 - 140 | Ar-C |
| ~40 - 70 | -CH₂- (Morpholinone ring) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₁₁H₁₁NO₄), the molecular weight is 221.21 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 221. Key fragmentation pathways would likely involve the loss of specific neutral fragments. Common fragment ions would include the loss of a hydroxyl group (-OH, M-17), leading to a peak at m/z 204, and the loss of the entire carboxyl group (-COOH, M-45), resulting in a significant peak at m/z 176. docbrown.infolibretexts.org Further fragmentation of the oxomorpholino ring could also occur. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Identity | Description |
|---|---|---|
| 221 | [M]⁺ | Molecular Ion |
| 204 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 176 | [M - COOH]⁺ | Loss of carboxyl group |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (from cleavage of C-C bond) |
| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from benzoyl cation) docbrown.info |
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its purity to be accurately determined.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the most suitable method for analyzing the purity of this compound, given its polar nature. nih.gov A standard C18 column would likely provide good separation. rsc.org The mobile phase would typically consist of a mixture of an aqueous solvent (often with an acid modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group and ensure sharp peaks) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection would most commonly be performed using a UV detector, as the benzene ring possesses a strong chromophore. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of any less polar impurities. The purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Typical RP-HPLC Conditions
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC)
Direct analysis of this compound by gas chromatography is generally not feasible due to its low volatility and the high polarity of the carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the GC inlet. lmaleidykla.ltcolostate.edu To overcome this, a derivatization step is necessary to convert the polar -COOH group into a less polar, more volatile functional group, such as an ester (e.g., a methyl ester) or a silyl (B83357) ether. researchgate.netlibretexts.org After derivatization, the resulting compound can be analyzed on a standard non-polar or moderately polar capillary column and detected using a flame ionization detector (FID) or, for greater specificity, a mass spectrometer (GC-MS).
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, probes the vibrational modes of the bonds within a molecule. Each molecule has a unique vibrational spectrum that can serve as a "molecular fingerprint."
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by several key absorption bands corresponding to its distinct functional groups. A very broad absorption band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. stmarys-ca.edu Two distinct carbonyl (C=O) stretching vibrations would also be prominent: one at approximately 1700-1725 cm⁻¹ for the carboxylic acid and another, typically at a lower wavenumber around 1650-1680 cm⁻¹, for the amide (lactam) carbonyl in the oxomorpholino ring. docbrown.info The spectrum would also feature absorptions for aromatic C=C stretching around 1450-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. stmarys-ca.edu The C-O stretching of the carboxylic acid and the ether linkage in the morpholine (B109124) ring would appear in the fingerprint region between 1000 and 1300 cm⁻¹. docbrown.info
Predicted FTIR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |
| ~3030 | C-H stretch | Aromatic |
| ~1700-1725 (strong, sharp) | C=O stretch | Carboxylic Acid |
| ~1650-1680 (strong, sharp) | C=O stretch | Amide (Lactam) |
| ~1450-1600 | C=C stretch | Aromatic Ring |
| ~1200-1320 | C-O stretch | Carboxylic Acid / Ether |
| ~1100-1250 | C-N stretch | Amide |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties and structural stability of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can determine key properties of 3-(3-Oxomorpholino)benzoic acid that govern its reactivity and intermolecular interactions. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(2d,p), to obtain an optimized molecular geometry. vjst.vn
Studies on similar benzoic acid structures reveal important electronic parameters. vjst.vn The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. vjst.vn
Another key aspect analyzed through DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with other molecules, including biological targets. For benzoic acid derivatives, the electronegative oxygen atoms of the carboxyl and morpholino groups are expected to be regions of negative potential, while the hydrogen atoms are areas of positive potential. vjst.vn
Table 1: Representative Electronic Properties Calculated by DFT for a Benzoic Acid Derivative
| Parameter | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (Egap) | 5.4 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table are representative values for a generic benzoic acid derivative and are intended for illustrative purposes.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains multiple rotatable bonds, understanding its conformational preferences is essential.
Computational methods, particularly DFT, can be used to explore the potential energy surface of the molecule. nih.gov By systematically rotating key dihedral angles—such as the one connecting the benzoic acid ring to the morpholino group and the bonds within the morpholine (B109124) ring—researchers can identify stable conformers (local minima on the energy landscape) and the energy barriers between them (transition states). nih.gov
Studies on structurally related molecules, like 3-(azidomethyl)benzoic acid, have shown that different conformers can coexist and even crystallize as distinct polymorphs. nih.gov The analysis reveals that even subtle changes in torsion angles can lead to significant differences in energy, highlighting the importance of specific conformations for molecular recognition and crystal packing. nih.gov The energy landscape for this compound would similarly map out the relative stabilities of its various shapes, from extended to more compact forms, providing a foundation for understanding its behavior in different environments.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of a ligand's activity.
For this compound, docking studies would involve placing the molecule into the binding site of a specific protein. The process calculates a "docking score," which estimates the binding affinity, and predicts the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-protein complex. nih.gov
While specific docking studies on this compound are not widely published, research on analogous benzoic acid derivatives demonstrates the utility of this approach. nih.govnih.gov For example, docking studies on 2-(oxalylamino)benzoic acid inhibitors against protein tyrosine phosphatase 1B (PTP1B) have successfully predicted binding conformations that correlate well with experimental activity. nih.gov Such studies reveal key interactions, like hydrogen bonds formed by the carboxylic acid group with residues in the protein's active site.
Table 2: Illustrative Molecular Docking Results for a Benzoic Acid Derivative with a Target Protein
| Parameter | Result |
| Target Protein | Protein Tyrosine Phosphatase 1B (PTP1B) |
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Key Interacting Residues | Arg221, Gln262, Ser216 |
| Types of Interactions | Hydrogen bonds, Van der Waals forces |
Note: The data in this table are based on studies of related benzoic acid inhibitors and serve as an example of typical docking results. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.org By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate 3D contour maps that visualize where steric bulk, electrostatic charge, or other properties on the molecule should be modified to enhance activity.
For instance, 3D-QSAR studies on azaoxoisoaporphine derivatives as acetylcholinesterase inhibitors have yielded models with high predictive power (q² > 0.8). nih.gov These models provide valuable insights for rational drug design. A similar approach could be applied to a series of oxomorpholino-containing compounds to guide the optimization of their biological activity.
Table 3: Typical Statistical Parameters for a 3D-QSAR (CoMFA) Model
| Statistical Parameter | Value | Description |
| q² (Cross-validated r²) | 0.65 | Indicates the predictive ability of the model (a value > 0.5 is considered good). |
| r² (Non-cross-validated r²) | 0.95 | Indicates the goodness of fit of the model to the training set data. |
| r²_pred (External validation r²) | 0.81 | Measures the ability of the model to predict the activity of an external test set. |
Note: The data presented are representative of a typical 3D-QSAR study and are for illustrative purposes. nih.govmdpi.com
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand like this compound behaves within a biological environment, such as in solution or bound to a protein.
An MD simulation of this compound docked into a protein's active site could be used to assess the stability of the predicted binding pose over time. sciforum.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored to see if the complex remains stable or if the ligand dissociates. Furthermore, MD simulations can reveal the flexibility of different parts of the protein upon ligand binding and provide a more accurate picture of the binding interactions by accounting for the dynamic nature of the system. sciforum.net Classical MD simulations on benzoic acid in confined spaces have shown how the environment impacts molecular organization and dynamics, which is crucial for understanding its behavior in a constrained protein binding pocket. nih.gov
Investigation of Molecular Mechanism of Action
Identification of Potential Biological Targets
Currently, there is no specific information in the public domain that identifies the biological targets of 3-(3-Oxomorpholino)benzoic acid. Research on analogous compounds, specifically 2,5-substituted benzoic acid derivatives, has shown that they can act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov This is achieved through binding to the BH3-binding groove of these proteins. nih.gov Another study on benzoic acid derivatives highlighted their potential to act as retinoid-like agents by competing with retinoic acid for binding to its cellular binding protein. nih.gov However, it is crucial to note that these findings pertain to related but structurally distinct molecules, and it remains unconfirmed whether this compound shares these or any other biological targets.
Enzyme Inhibition Studies
Specific enzyme inhibition studies for this compound are not described in the available literature. Research on the broader category of benzoic acid derivatives has demonstrated a range of enzyme inhibitory activities. For instance, certain benzoic acid derivatives can inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Others have been shown to inhibit α-amylase, an important enzyme in carbohydrate metabolism. mdpi.com Additionally, some synthetic benzoic acid derivatives have been found to inhibit enzymes such as 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase and acetyl-CoA carboxylase, which are involved in cholesterol and fatty acid biosynthesis. nih.gov However, without direct experimental data, it is not possible to attribute any of these inhibitory activities to this compound.
Receptor Binding Profiling
There is no available data from receptor binding profiling studies for this compound. While some benzoic acid derivatives have been shown to interact with retinoid X receptors, this is not a general characteristic of the entire class of compounds. researchgate.net Comprehensive screening against a panel of receptors would be necessary to determine the specific binding profile of this compound.
Cellular and Subcellular Interaction Mechanisms
Information regarding the cellular and subcellular interaction mechanisms of this compound is not present in the reviewed sources. Studies on other benzoic acid derivatives have indicated various cellular effects. For example, some can induce apoptosis in cancer cells through pathways dependent on p53 and Bax. nih.gov The general properties of benzoic acid suggest it can cause a depletion of ATP at the cellular level. nih.gov However, the specific interactions of this compound with cellular components and its localization within the cell remain uninvestigated.
Pathway Modulation Analysis
A direct analysis of pathway modulation by this compound has not been reported. Research on related compounds suggests potential involvement in various signaling pathways. For instance, the inhibition of Mcl-1 and Bfl-1 by certain benzoic acid derivatives points to a modulation of the intrinsic apoptotic pathway. nih.gov Furthermore, the interaction of some derivatives with retinoid receptors suggests a potential influence on pathways regulating cell growth and differentiation. nih.gov In plants, benzoic acid biosynthesis itself is part of the β-oxidative pathway. nih.gov Without specific studies, any discussion of pathway modulation by this compound would be purely speculative.
In Vitro Biological Activity and Mechanistic Pharmacology
Antimicrobial Activity Studies
There are no available studies that have evaluated the antibacterial or antifungal efficacy of 3-(3-Oxomorpholino)benzoic acid against any microbial or fungal strains.
Anticancer Potential in Cellular Models
No research has been published detailing the effects of this compound on cancer cell lines, including any modulation of cell proliferation, viability, or induction of cell differentiation.
Enzyme Modulatory Activities in Biochemical Assays
There is no data from biochemical assays to indicate whether this compound has any inhibitory or activatory effects on any enzymes.
Acetylcholinesterase and Carbonic Anhydrase Inhibition
While direct studies on this compound are not prominent in the available literature, research into other benzoic acid derivatives has shown significant inhibitory action against both acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes. For instance, a novel series of methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives were synthesized and evaluated as multitarget inhibitors for Alzheimer's disease. nih.gov Certain compounds in this series demonstrated potent inhibition against AChE, hCA I, and hCA II. nih.gov
Similarly, another study on different benzoic acid derivatives identified several compounds with inhibitory effects on sheep heart carbonic anhydrase. aip.org These findings suggest that the benzoic acid scaffold can be a viable starting point for developing enzyme inhibitors, although the specific activity of the 3-(3-oxomorpholino) substitution has not been detailed. For example, studies on carnosic acid derivatives have identified rosmanol (B1679572) as a potent inhibitor of both cholinesterases and carbonic anhydrases, with IC50 values in the nanomolar range, far exceeding the potency of reference drugs like tacrine (B349632) and acetazolamide. nih.gov
Table 1: Inhibition Constants (Kᵢ) of Select Benzoic Acid Derivatives against AChE and hCA Isozymes
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |
|---|---|---|
| 6c (1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted) | hCA I | 33.00 ± 0.29 |
| 6e (cyclohexanone-substituted) | hCA II | 18.78 ± 0.09 |
| 6f (2,2-dimethyl-1,3-dioxan-4-one-substituted) | AChE | 13.62 ± 0.21 |
Data sourced from a study on novel multitarget benzoic acid derivatives. nih.gov
Trans-Sialidase Inhibition
The benzoic acid scaffold has been explored as a potential non-sugar framework for inhibitors of Trypanosoma cruzi trans-sialidase (TcTS), an enzyme crucial for the parasite's survival and a key target in Chagas disease research. nih.govmdpi.comnih.gov A structure-based virtual screening of a chemical database identified 487 benzoic acid derivatives as potential TcTS inhibitors. nih.gov
From this screening, two lead compounds, designated V1 and V2, were identified as promising inhibitors. nih.govbenthamdirect.com Though their trypanocidal activity was low, they demonstrated notable in vitro inhibition of the TcTS enzyme. nih.govbenthamdirect.com Another study identified 4-acetylamino-3-hydroxymethylbenzoic acid as an inhibitor of recombinant TcTS with an I₅₀ value in the range of 0.4 to 1mM. nih.gov
Table 2: In Vitro Inhibition of T. cruzi Trans-Sialidase by Lead Benzoic Acid Derivatives
| Compound | Inhibition (%) |
|---|---|
| V1 | 87.6 |
| V2 | 29.6 |
Data from a structure-based virtual screening study. nih.govbenthamdirect.com
Other Enzyme Systems
The inhibitory activity of benzoic acid derivatives extends to other enzyme systems, notably viral neuraminidase. A newly synthesized benzoic acid derivative, referred to as NC-5, was found to inhibit the neuraminidase activity of the influenza A virus, which may interfere with the release of new virus particles from infected cells. nih.gov In a different context, benzoic acid itself has been shown to act as a competitive inhibitor of the cresolase reaction in all three isozymes of Agaricus bisporus tyrosinase and as an inhibitor of the catecholase reaction. nih.gov Furthermore, esters of benzoic acid derivatives are being investigated as prodrugs for tuberculosis treatment, based on their ability to be hydrolyzed by mycobacterial enzymes into active benzoic acids. nih.gov
Investigation of Other In Vitro Biological Responses
Beyond direct enzyme inhibition, derivatives of benzoic acid have been assessed for a range of other biological effects in vitro, including genotoxicity, antioxidant capacity, and antiviral properties.
Genotoxicity Assessment in Cellular Systems
The genotoxic potential of benzoic acid has been evaluated in human peripheral blood lymphocytes. These studies showed that benzoic acid can induce a statistically significant, dose-dependent increase in chromosomal aberrations (CAs), sister chromatid exchanges (SCEs), and micronucleus (MN) frequency, particularly at higher concentrations (200 and 500 μg/mL). nih.gov The observed effects occurred without altering the pH of the culture medium. nih.gov The mechanism for this genotoxicity is not fully understood but may involve the inhibition of DNA repair proteins. nih.gov Despite these findings, the study concluded that benzoic acid is a weak genotoxic agent in these in vitro systems when compared to the positive control. nih.gov
Table 3: Genotoxic Effects of Benzoic Acid on Human Lymphocytes
| Concentration (µg/mL) | Effect Observed |
|---|---|
| 50, 100, 200, 500 | Significant, dose-dependent increase in Sister Chromatid Exchanges (SCEs) |
| 100, 200, 500 (48h) | Decrease in Mitotic Index (MI) |
| 200, 500 | Significant increase in Micronucleus (MN) frequency |
| All concentrations | Significant increase in Chromosomal Aberrations (CAs) |
Data from an in vitro study on human peripheral blood lymphocytes. nih.gov
Antioxidant Activity Evaluation
The antioxidant properties of benzoic acid derivatives are strongly linked to their chemical structure, specifically the number and position of hydroxyl (-OH) groups on the aromatic ring. researchgate.netacs.org Studies have consistently shown that monohydroxybenzoic derivatives exhibit good antioxidant properties, with those having the hydroxyl group in the ortho or para position to the carboxyl group being most effective. researchgate.net Dihydroxy and polyhydroxy derivatives generally show stronger activity than monohydroxy derivatives. scielo.org.za
The mechanism often involves hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), where the phenolic hydroxyl group donates a hydrogen atom to stabilize free radicals. scielo.org.za Consequently, derivatives lacking these hydroxyl groups, such as this compound, are predicted to have very low antioxidant activity by this mechanism. researchgate.net In contrast, compounds like protocatechuic acid and gallic acid are considered potent antioxidants. scielo.org.za
Antiviral Effects
Certain benzoic acid derivatives have demonstrated significant antiviral activity. A notable example is the compound NC-5, which was found to possess potent activity against influenza A virus strains, including H1N1, H3N2, and an oseltamivir-resistant H1N1 mutant. nih.gov The antiviral action is dose-dependent, and the compound exhibits a favorable selectivity index, with a 50% cytotoxic concentration (CC₅₀) significantly higher than its effective concentrations. nih.gov The mechanism is linked to the inhibition of viral neuraminidase. nih.gov Other plant-derived benzoic acid derivatives have also been reported to inhibit viruses like the Chikungunya virus (CHIKV) by binding directly to envelope glycoproteins. mdpi.com
Table 4: Antiviral Activity of Benzoic Acid Derivative NC-5 against Influenza A Strains
| Virus Strain | 50% Effective Concentration (EC₅₀) (µM) |
|---|---|
| A/FM/1/47 (H1N1) | 33.6 |
| A/FM/1/47-H275Y (H1N1-H275Y, Oseltamivir-Resistant) | 32.8 |
The 50% cytotoxic concentration (CC₅₀) of NC-5 was >640 μM. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituent Effects on Biological Activity
The substitution pattern on both the benzoic acid and the morpholine (B109124) rings is critical for modulating biological activity. The morpholine ring is often considered a "privileged structure" in medicinal chemistry due to its favorable metabolic, physicochemical, and biological properties. nih.gov Its inclusion can enhance potency, improve pharmacokinetics, and provide a versatile scaffold for synthetic modifications. nih.govnih.gov
The benzoic acid portion is also crucial, as its carboxyl group can act as a key interaction point, often forming hydrogen bonds or salt bridges with biological targets. iomcworld.comnih.gov The relative position of the substituents on the phenyl ring significantly influences activity. For instance, in the context of local anesthetics, electron-withdrawing groups at the ortho or para positions of a benzoic acid derivative can enhance activity, while substitution at the meta-position may decrease it. pharmacy180.com However, this is highly target-dependent. In a study of D,D-carboxypeptidase R39 inhibitors, analogues of 3-(dihydroxyboryl)benzoic acid with an amide substituent in the meta position were found to be up to 17-fold more potent than the parent compound. nih.gov
Research on related 3-substituted benzoic acid derivatives provides specific insights into how modifications impact activity. In the development of SARS-CoV-2 nsp14 methyltransferase inhibitors based on a 3-(adenosylthio)benzoic acid scaffold, the introduction of substituents on the benzoic acid ring was explored. nih.gov
Table 1: SAR of 3-(Adenosylthio)benzoic Acid Derivatives as nsp14 Inhibitors nih.gov This table presents data for compounds related to 3-(3-Oxomorpholino)benzoic acid to illustrate substituent effects.
| Compound | R Group (at position 3 of benzoic acid) | nsp14 IC₅₀ (nM) | Permeability (Papp, 10⁻⁶ cm/s) |
|---|---|---|---|
| 2b | -S-CH₂-Adenosine | 1.1 ± 0.2 | 0.23 ± 0.05 |
| 5p | -S-CH(Phenyl)-Adenosine | 0.8 ± 0.1 | 0.43 ± 0.04 |
| 5t | -S-CH(3-Chlorophenyl)-Adenosine | 0.9 ± 0.1 | Not Reported |
The data indicates that introducing a phenyl group (compound 5p ) at the benzylic position of the thioether linkage maintained, and slightly improved, the inhibitory activity while also increasing cell membrane permeability compared to the parent inhibitor 2b . nih.gov This highlights that even subtle changes to the substituent at the 3-position of the benzoic acid core can modulate both potency and pharmacokinetic properties. nih.gov
Similarly, a series of 3-sulfonamido benzoic acid derivatives were developed as P2Y₁₄R antagonists. The lead compound, 25l , which features a complex substituent at the sulfonamide group, demonstrated an IC₅₀ of 5.6 nM and favorable pharmacokinetic properties, underscoring the importance of the substituent at the 3-position for achieving high potency. nih.gov
Stereochemical Influence on Molecular Recognition
Stereochemistry plays a pivotal role in the interaction of a ligand with its biological target. While this compound itself is achiral, the introduction of stereocenters, for instance by substituting the morpholine or benzoic acid ring, would have a profound impact on molecular recognition. The morpholine ring possesses a flexible conformation, often existing in a chair-like state, which allows it to orient its substituents in specific spatial arrangements to optimize binding interactions within a target's binding pocket. nih.govacs.org The ability of the morpholine scaffold to correctly position these appendages is one of its key advantages in drug design. nih.gov
Conformational Effects on Activity
This suggests that the 3-oxomorpholino group in this compound can also adopt different conformations, which could influence its ability to fit into a binding site. An appreciable energy barrier may exist between these different conformations. nih.gov The preferred conformation in a biological context would be the one that maximizes favorable interactions with the target protein, and this conformational flexibility can be advantageous for achieving high-affinity binding.
Ligand Efficiency and Druggability Indices
Ligand efficiency (LE) and other druggability indices are metrics used to assess the quality of a compound during the drug discovery process. They relate a compound's potency to its size or other physicochemical properties, helping to guide the optimization of hits and leads. core.ac.ukbiorxiv.org
Key indices include:
Ligand Efficiency (LE): Measures the binding energy per heavy (non-hydrogen) atom. It is calculated as: LE = (1.37 * pIC₅₀) / HA, where HA is the heavy atom count. nih.gov
Lipophilic Ligand Efficiency (LLE or LipE): Relates potency to lipophilicity (e.g., cLogP). It is calculated as: LLE = pIC₅₀ - cLogP. An ideal LLE for an optimized drug candidate is often considered to be between 5 and 7. core.ac.uk
For this compound (C₁₁H₁₁NO₄), the heavy atom count (HA) is 16. While its specific biological activity (pIC₅₀) and experimental cLogP are not defined without a specific target, we can analyze its potential based on its structure. The presence of both polar (carboxyl, amide, ether) and nonpolar (phenyl ring) groups suggests a balanced physicochemical profile. The morpholine moiety is often employed to improve properties like solubility, which can contribute to a better druggability profile. researchgate.net
Table 2: Hypothetical Druggability Indices for this compound This table illustrates the calculation of druggability indices based on hypothetical potency values to demonstrate the concept.
| Hypothetical pIC₅₀ | Hypothetical cLogP | Heavy Atoms (HA) | Calculated Ligand Efficiency (LE) | Calculated Lipophilic Ligand Efficiency (LLE) |
|---|---|---|---|---|
| 6.0 (1 µM) | 1.5 | 16 | 0.51 | 4.5 |
| 7.0 (100 nM) | 1.5 | 16 | 0.60 | 5.5 |
| 8.0 (10 nM) | 1.5 | 16 | 0.69 | 6.5 |
As shown in the hypothetical scenarios, achieving a higher potency (pIC₅₀) directly improves both LE and LLE. A compound with a pIC₅₀ of 7.0 and a cLogP of 1.5 would have an LLE of 5.5, placing it in the desirable range for a lead compound. core.ac.uk Optimizing derivatives of this compound would involve balancing increases in potency with the control of molecular size and lipophilicity to maintain favorable efficiency metrics.
Role in Pharmaceutical Quality Control and Impurity Profiling
Identification and Characterization as a Pharmaceutical Impurity
In the context of pharmaceutical quality control, an impurity is any component present in a drug substance or drug product that is not the desired active pharmaceutical ingredient (API) or an excipient. The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of a medication. japsonline.com Therefore, their identification and characterization are of paramount importance.
The structural element "3-(3-Oxomorpholino)phenyl" is part of a significant process-related impurity of Rivaroxaban, identified as (S)-2-(((2-oxo-3-(4-(3-Oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamoyl)benzoic acid . pharmaffiliates.comsimsonpharma.comsimsonpharma.comanaxlab.com Process-related impurities are substances that form during the manufacturing process of the API. japsonline.com
The process of identifying and characterizing such an unknown impurity is a systematic analytical investigation. Typically, it begins with the detection of an unknown peak during chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), of the drug substance. rasayanjournal.co.in If the level of this impurity exceeds the identification threshold set by regulatory guidelines (commonly 0.10% to 0.15%), a full structural elucidation is required. japsonline.comjustia.com
The characterization process involves a combination of advanced analytical techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is often the first step. It separates the impurity from the API and other components and provides crucial information about its molecular weight and fragmentation pattern, offering initial clues to its structure. japsonline.comrasayanjournal.co.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the exact structure, the impurity is isolated, often using preparative HPLC. High-resolution NMR (¹H NMR, ¹³C NMR) and two-dimensional NMR studies (like HSQC and HMBC) are then performed to definitively map the atomic connectivity and establish the complete chemical structure. rasayanjournal.co.in
Infrared (IR) Spectroscopy: IR analysis helps in identifying the functional groups present in the molecule, further confirming the proposed structure. rasayanjournal.co.inthepharmajournal.com
Through these methods, the precise structure of impurities like (S)-2-(((2-oxo-3-(4-(3-Oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamoyl)benzoic acid is confirmed, allowing for targeted control during the manufacturing process.
Strategies for Impurity Synthesis and Reference Standard Preparation
Once an impurity has been identified and characterized, a pure reference standard of that impurity must be prepared. google.com This reference material is crucial for several quality control applications, including:
Method Validation: To validate analytical methods used for routine quality control, ensuring they can accurately detect and quantify the impurity.
Routine Testing: As a standard against which batches of the API are tested to ensure the impurity level remains below the specified limit.
Toxicological Studies: If the impurity is present at significant levels, the reference standard is used in toxicological studies to assess its potential health risks.
The synthesis of an impurity reference standard requires a dedicated chemical process. For complex molecules like the Rivaroxaban impurity, this often involves a multi-step synthesis. For instance, a Chinese patent describes the preparation of a similar Rivaroxaban impurity reference substance by reacting 2-(methylcarbamoyl)benzoic acid with a key Rivaroxaban intermediate (RVXB-3) using a coupling agent in the presence of a base. google.com This general strategy of coupling known precursors and intermediates is a common approach to obtaining the target impurity in a pure form. thepharmajournal.com
The synthesis route must be robust and yield a product of very high purity (typically >98%), which is verified using the same analytical techniques employed for its initial characterization. The availability of this certified reference standard is a prerequisite for effective impurity monitoring throughout the lifecycle of the drug product. google.com
Analytical Method Development for Impurity Monitoring
To control impurities in the final API, robust and sensitive analytical methods are developed and validated. For non-volatile organic impurities like those related to Rivaroxaban, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique. japsonline.comjapsonline.com
A stability-indicating HPLC method is designed to separate the API from all its potential process impurities and degradation products, ensuring that the quantification of the API is not affected by the presence of these other substances. japsonline.com The development and validation of such a method for an impurity like (S)-2-(((2-oxo-3-(4-(3-Oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamoyl)benzoic acid involves several key steps:
Method Development: This includes selecting the appropriate HPLC column (e.g., C18), mobile phase composition (often a mixture of a buffer and an organic solvent like acetonitrile), flow rate, and detector wavelength (e.g., 250 nm for Rivaroxaban). rasayanjournal.co.in The method is optimized to achieve good resolution between the API and all known impurities.
Method Validation: The developed method is then rigorously validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include: rasayanjournal.co.inmdpi.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Demonstrating a direct proportional relationship between the concentration of the impurity and the analytical signal over a specified range.
Limit of Detection (LOD): The lowest amount of the impurity that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ): The lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy.
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
For impurities that are present at very low levels or are potentially genotoxic, more sensitive techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) may be employed. nih.gov These methods offer lower detection limits and higher specificity. mdpi.com
The table below summarizes typical parameters for an RP-HPLC method developed for the analysis of Rivaroxaban and its impurities.
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar surface for separation based on hydrophobicity. |
| Mobile Phase | Phosphate Buffer : Acetonitrile (B52724) (Gradient) | The mixture of aqueous buffer and organic solvent allows for the effective separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and analytes pass through the column, affecting separation time and resolution. |
| Detection | UV at 250 nm | Wavelength at which the analyte and impurities show significant absorbance for detection. |
| LOD | ~0.02% | Ensures the method is sensitive enough to detect the impurity at very low levels. rasayanjournal.co.in |
| LOQ | ~0.05% | Ensures the method can accurately quantify the impurity at levels well below the typical specification limit of 0.15%. rasayanjournal.co.in |
| **Linearity (R²) ** | >0.995 | Confirms a strong correlation between concentration and detector response. rasayanjournal.co.in |
| Accuracy (% Recovery) | 93-106% | Demonstrates that the method provides results that are close to the true value. rasayanjournal.co.in |
This interactive table provides an overview of typical HPLC parameters used for impurity monitoring.
By implementing such validated analytical methods, pharmaceutical manufacturers can ensure that the levels of 3-(3-Oxomorpholino)benzoic acid-related impurities and others are consistently controlled within safe limits, guaranteeing the quality and safety of the final pharmaceutical product.
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Analogs with Tuned Properties
A key future direction for 3-(3-Oxomorpholino)benzoic acid is the rational design and synthesis of advanced analogs with finely tuned physicochemical and pharmacological properties. Drawing inspiration from research on other benzoic acid derivatives, several strategies could be employed. For instance, studies on inhibitors of glycerol-3-phosphate acyltransferase (GPAT) have shown that the introduction of hydrophobic substituents at the 4- and 5-positions of the benzoic acid ring can significantly improve inhibitory activity. nih.gov Specifically, the incorporation of biphenyl (B1667301) and alkylphenyl hydrocarbons has proven beneficial. nih.gov A similar approach could be applied to the this compound scaffold, exploring substitutions on the benzoic acid ring to enhance target affinity and selectivity.
Furthermore, the synthesis of a diverse library of analogs can be achieved through various established chemical methodologies. The synthesis of 1,3,4-oxadiazole (B1194373) dimers from benzoic acids, for example, involves the conversion of benzoic acids to esters, then to hydrazides, followed by cyclization. researchgate.net Such synthetic routes could be adapted to modify the carboxylic acid group of this compound, potentially leading to compounds with novel biological activities. The development of a divergent synthetic route, similar to that used for creating 4- and 5-substituted o-(octanesulfonamido)benzoic acids, would be highly efficient for generating a wide range of analogs from a common intermediate. nih.gov
Application of Integrated Experimental and Computational Approaches
To streamline the drug discovery process and gain deeper insights into the structure-activity relationships (SAR) of this compound analogs, an integrated approach combining experimental and computational methods is essential. In silico docking studies, as demonstrated in the development of GPAT inhibitors, can be a powerful tool to model the binding of analogs to the active site of a target protein. nih.gov This computational modeling can reveal unoccupied pockets and guide the design of new derivatives with improved binding affinity. nih.gov
Experimental techniques such as solvatochromic shift analysis can be used to determine the dipole moments of the molecule in its ground and excited states, providing valuable information about its electronic properties and how they are influenced by the solvent environment. researchgate.net This understanding is crucial for predicting the compound's behavior in biological systems. By combining these computational predictions with experimental validation through in vitro assays, researchers can create a robust feedback loop for the iterative design and optimization of potent and selective drug candidates.
Exploration of Novel Biological Targets
The structural motifs present in this compound suggest that it and its derivatives could interact with a variety of biological targets. The benzoic acid moiety is a common feature in molecules targeting a range of receptors and enzymes. For example, various benzoic acid derivatives have been identified as potent and selective human beta3 adrenergic receptor agonists. nih.gov Others have shown retinoid-like bioactivity, inhibiting adipose conversion and promoting cell growth. nih.gov
The morpholine (B109124) ring is also a key pharmacophore in many approved drugs and clinical candidates. For instance, derivatives of 3-(morpholinomethyl)benzofuran have been synthesized and evaluated as potential anticancer agents, showing inhibitory activity against non-small cell lung carcinoma cell lines and VEGFR-2. nih.gov Given these precedents, a broad screening campaign of this compound and its analogs against a panel of diverse biological targets would be a logical next step. This could uncover unexpected therapeutic applications and provide starting points for new drug discovery programs.
| Potential Biological Target Class | Rationale based on Structurally Related Compounds | Example of Related Compound Class |
| G-Protein Coupled Receptors (GPCRs) | Benzoic acid derivatives have shown potent and selective agonism of the human beta3 adrenergic receptor. nih.gov | Phenylethanolaminotetraline (PEAT) skeleton containing benzoic acid derivatives. nih.gov |
| Nuclear Receptors | Certain benzoic acid derivatives exhibit retinoid-like activity. nih.gov | Terephthalic acid anilides, chalcone (B49325) carboxylic acid, and azobenzene (B91143) carboxylic acid. nih.gov |
| Enzymes | Benzoic acid derivatives have been shown to inhibit enzymes like glycerol-3-phosphate acyltransferase (GPAT). nih.gov | o-(Alkanesulfonamido)benzoic acids. nih.gov |
| Kinases | Morpholine-containing compounds have demonstrated anti-cancer activity through kinase inhibition. nih.gov | 3-(Morpholinomethyl)benzofuran derivatives as VEGFR-2 inhibitors. nih.gov |
Potential for Scaffold Diversification in Drug Discovery
The this compound core structure represents a versatile scaffold that can be diversified to generate a library of compounds with a wide range of biological activities. Scaffold diversification is a powerful strategy in drug discovery to explore chemical space and identify novel drug candidates. This can be achieved by modifying the core structure in several ways.
One approach is to use the benzoic acid group as a handle for further chemical modifications, such as the synthesis of amides, esters, or heterocyclic bioisosteres. The synthesis of Schiff bases from aminobenzoic acids and 3-formylacetylacetone (B1258551) demonstrates how the amino and carboxylic acid functionalities of a benzoic acid derivative can be used to create more complex molecular architectures. nih.gov Another strategy involves modifying the morpholine ring. For example, the nitrogen atom of the morpholine could be functionalized, or the ring could be replaced with other heterocyclic systems to explore the impact on biological activity. The development of 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists highlights how modifications at the 3-position of the benzoic acid ring can lead to potent and selective compounds. researchgate.net By systematically exploring these avenues of scaffold diversification, it may be possible to develop novel therapeutics for a range of diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(3-Oxomorpholino)benzoic acid derivatives, and how can reaction efficiency be optimized?
Methodological Answer: Multi-step synthesis involving coupling reactions and protective group strategies is common. For example, flow chemistry has been used for analogous benzoic acid derivatives (e.g., x-bromo-2-formylbenzoic acids) to improve yield and reduce hazardous solvent use . Optimization includes solvent selection (e.g., replacing dichloroethane with acetonitrile) and catalyst screening (e.g., Pd-based catalysts for cross-coupling). Reaction monitoring via TLC or HPLC ensures timely termination.
Q. How can computational tools predict physicochemical properties (e.g., logP, hydrogen bonding) of this compound?
Methodological Answer: Density functional theory (DFT) or software like SwissADME calculates hydrogen bond donors/acceptors and logP. For structurally related compounds (e.g., 3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid), computational models predicted 2 donors and 7 acceptors, aligning with experimental solubility trends . Validation via shake-flask experiments or chromatographic retention times refines predictions.
Q. What storage conditions are critical for maintaining the stability of this compound?
Methodological Answer: Stability depends on sensitivity to moisture and oxidation. For BOC-protected analogs, storage under inert gas (N₂/Ar) at 2–8°C prevents decomposition . Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with periodic HPLC analysis can empirically determine optimal storage protocols.
Advanced Research Questions
Q. How can advanced NMR techniques resolve structural ambiguities in this compound derivatives, particularly stereoisomers?
Methodological Answer: 2D NMR (e.g., NOESY, HSQC) and X-ray crystallography are critical. For oxo-olean derivatives, ¹³C NMR and HSQC confirmed stereochemistry by correlating carbon-proton couplings . High-resolution mass spectrometry (HRMS) further distinguishes isobaric species via fragmentation patterns.
Q. What strategies mitigate discrepancies between computational predictions and experimental melting points?
Methodological Answer: Polymorphism and impurities often cause discrepancies. Differential Scanning Calorimetry (DSC) identifies polymorphs, while recrystallization in solvents like ethanol or acetonitrile isolates pure forms. For trifluoromethyl-substituted benzoic acids, mp ranges (140–144°C) were linked to lattice energy variations, computable via tools like Materials Studio .
Q. How can side reactions during sulfonylation or amidation of this compound be minimized?
Methodological Answer: Selective coupling agents (e.g., HATU over EDC) and controlled stoichiometry reduce by-products. For sulfonylated derivatives (e.g., chlorobenzyl sulfonyl benzoic acid), low-temperature (−20°C) reactions and slow reagent addition suppress exothermic side reactions . Purification via preparative HPLC ensures homogeneity, while in situ IR monitors reaction kinetics.
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?
Methodological Answer: Cross-validation using complementary techniques is essential. For example, ¹H/¹³C NMR discrepancies in oxo-olean derivatives were resolved via HSQC and DEPT-135 experiments . Tandem MS/MS or independent synthesis of proposed structures can confirm assignments.
Key Data from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
